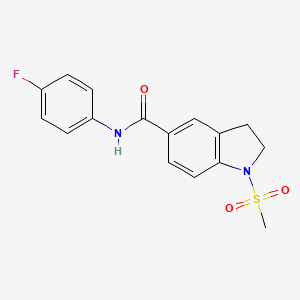

N-(4-fluorophenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide

Description

N-(4-Fluorophenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide is a synthetic small molecule characterized by a 2,3-dihydroindole core substituted with a methylsulfonyl group at position 1 and a carboxamide moiety at position 5, linked to a 4-fluorophenyl group. The methylsulfonyl group contributes to electronic effects and hydrogen-bonding capacity, while the 4-fluorophenyl substituent modulates lipophilicity and steric properties.

Properties

CAS No. |

799259-26-0 |

|---|---|

Molecular Formula |

C16H15FN2O3S |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide |

InChI |

InChI=1S/C16H15FN2O3S/c1-23(21,22)19-9-8-11-10-12(2-7-15(11)19)16(20)18-14-5-3-13(17)4-6-14/h2-7,10H,8-9H2,1H3,(H,18,20) |

InChI Key |

OPYPOUMHNODQQC-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(4-fluorophenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide involves several steps. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a suitable nucleophile.

Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the indole derivative in the presence of a base.

Formation of the Carboxamide: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N-(4-fluorophenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, where the methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., amines), and acidic or basic conditions for hydrolysis.

Scientific Research Applications

N-(4-fluorophenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the methylsulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with indole-based analogs, focusing on substituent positioning, core structure, and physicochemical properties. Key data are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison of Indole Carboxamide Derivatives

Key Observations

Substituent Positioning :

- Carboxamide at position 5 (target) vs. position 2 (analogs): Position 5 may create distinct electronic environments, influencing binding interactions in biological targets. For example, indole-2-carboxamides in exhibit NHCO protons at δ 12.1–12.33 ppm, while the target’s position 5 carboxamide may shift this signal due to altered resonance .

Functional Group Variations :

- Methylsulfonyl at position 1 (target) vs. benzoyl/chlorophenyl groups (analogs): The electron-withdrawing sulfonyl group may increase metabolic stability compared to benzoyl derivatives, which are prone to enzymatic hydrolysis .

Melting Points :

- Analogs with aromatic carboxamide substituents (e.g., 4-benzoylphenyl) exhibit higher melting points (233–250°C) due to increased intermolecular interactions (e.g., π-stacking). The target’s dihydroindole core and methylsulfonyl group may lower its melting point, though experimental data are lacking .

Research Findings and Implications

- Synthetic Routes : describes indole-2-carboxamide synthesis via condensation of ethyl indole carboxylates with aryl amines under basic conditions. The target compound likely follows a similar pathway, with modifications for position 5 substitution and dihydroindole formation .

- Spectroscopic Trends : The NHCO proton in analogs resonates at δ 12.1–12.33 ppm, consistent with strong hydrogen bonding. The target’s NHCO signal is expected in this range, but position 5 may cause subtle shifts due to altered conjugation .

- The methylsulfonyl group in the target compound may enhance selectivity for sulfonamide-binding targets .

Biological Activity

N-(4-fluorophenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H12FNO3S

- Molecular Weight : 273.34 g/mol

Research indicates that this compound may exert its biological effects through interactions with specific molecular targets. Notably, it has been studied for its potential as an inhibitor of various enzymes and receptors involved in disease processes.

Antifungal Activity

A study highlighted the antifungal properties of related compounds, suggesting that structural modifications, such as the presence of a methylsulfonyl group, can enhance antifungal activity against various strains. For instance, derivatives with similar structures demonstrated minimum inhibitory concentrations (MICs) significantly lower than established antifungal agents like ketoconazole .

| Compound | MIC (µg/mL) | Comparison |

|---|---|---|

| This compound | TBD | Compared to ketoconazole (MIC 4.3 µg/mL) |

| Related Compound A | 12.5 | Equivalent to miconazole |

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In vitro studies showed that it inhibited key inflammatory pathways, including cyclooxygenase (COX) enzymes. The IC50 values for related compounds ranged from 5.40 µM to 69.15 µM, indicating significant anti-inflammatory potential .

| Activity Type | IC50 (µg/mL) | Reference |

|---|---|---|

| COX-1 Inhibition | 5.40 | Standard comparison |

| COX-2 Inhibition | 0.01 | Standard comparison |

Study on Antifungal Efficacy

In a controlled study involving various fungal strains, the compound exhibited promising antifungal activity. The findings suggested that the fluorine atom in the para position enhances the lipophilicity and overall efficacy against fungal pathogens .

Anti-inflammatory Effects in Animal Models

In vivo studies demonstrated that administration of this compound resulted in a significant reduction in inflammation markers in murine models. The study reported a decrease in edema and inflammatory cytokines compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.